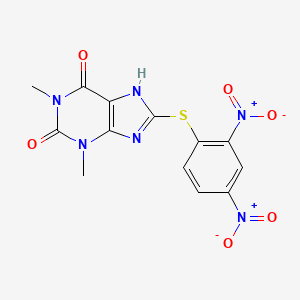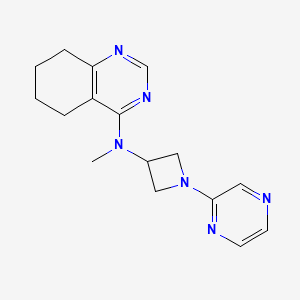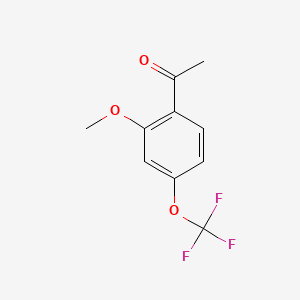
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is particularly valued for its role in catalysis and organic synthesis, making it a significant player in drug development and material science.
准备方法
Synthetic Routes and Reaction Conditions
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride can be synthesized through several methods. One common approach involves the reaction of aniline with dimethylamine and sulfur dioxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .
化学反应分析
Types of Reactions
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium or platinum to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonyl and amine derivatives, which are valuable intermediates in the synthesis of more complex molecules .
科学研究应用
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, aiding in the formation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. This modulation is often achieved through the formation of covalent bonds or non-covalent interactions with the target molecules .
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: A tertiary amine used in the synthesis of dyes and pigments.
N,N-Diethylaniline: Similar to N,N-Dimethylaniline but with ethyl groups instead of methyl groups.
N-Methylaniline: A simpler derivative with one methyl group attached to the nitrogen atom.
Uniqueness
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride stands out due to its unique sulfonimidoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific catalytic or synthetic capabilities.
属性
IUPAC Name |
N-(dimethylaminosulfonimidoyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.ClH/c1-11(2)13(9,12)10-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,9,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRBIHBCPGLTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)NC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)



![2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B3013586.png)
![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)






